6-Methoxy-7-(trifluoromethyl)chroman-4-amine

CYP450 inhibition Drug-drug interaction Metabolic stability

This 6-Methoxy-7-(trifluoromethyl)chroman-4-amine is a differentiated dual-substituted chroman scaffold for CNS drug discovery. Unlike unsubstituted or mono-substituted analogs, the 6-OMe/7-CF3 pair synergistically tunes lipophilicity and metabolic stability, delivering a defined CYP inhibition profile (IC50 ~100 nM for CYP2C9, 2D6, 3A4). Available as a single enantiomer (≥98% purity), it ensures reproducible SAR data and serves as a calibrated ADME reference standard. Procure this high-value probe to eliminate confounding effects encountered with simpler chroman-4-amines.

Molecular Formula C11H12F3NO2
Molecular Weight 247.21 g/mol
Cat. No. B13053409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-7-(trifluoromethyl)chroman-4-amine
Molecular FormulaC11H12F3NO2
Molecular Weight247.21 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(CCO2)N)C(F)(F)F
InChIInChI=1S/C11H12F3NO2/c1-16-10-4-6-8(15)2-3-17-9(6)5-7(10)11(12,13)14/h4-5,8H,2-3,15H2,1H3
InChIKeyDTNVLZOTIWTDBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-7-(trifluoromethyl)chroman-4-amine: A Dual-Substituted Chroman Scaffold for Targeted Lead Discovery


6-Methoxy-7-(trifluoromethyl)chroman-4-amine (CAS 1344625-69-9 or 2250242-99-8) is a chiral chroman derivative defined by the presence of a methoxy group at the 6-position and a trifluoromethyl group at the 7-position on the bicyclic benzopyran core . This specific substitution pattern distinguishes it from simpler chroman-4-amines and is associated with distinct physicochemical and biological interaction profiles relevant to medicinal chemistry and chemical biology research [1]. The compound is commercially available as a single enantiomer, typically at ≥95% purity, making it suitable for detailed structure-activity relationship (SAR) studies and lead optimization campaigns .

6-Methoxy-7-(trifluoromethyl)chroman-4-amine: Why Unsubstituted or Mono-Substituted Chroman Analogs Are Not Direct Replacements


The combination of the 6-methoxy and 7-trifluoromethyl substituents on the chroman-4-amine scaffold is not merely additive but synergistic, critically modulating both lipophilicity and metabolic stability in ways that simple chroman-4-amine (CAS 53981-38-7), 6-methoxychroman-4-amine (CAS 81816-60-6), or 7-(trifluoromethyl)chroman-4-amine (CAS 704208-25-3) do not . The electron-donating methoxy group at position 6 has been shown to increase fluorescence quantum yield in related systems, while the trifluoromethyl group at position 7 enhances metabolic stability, creating a unique physicochemical fingerprint that directly impacts target engagement and CYP inhibition profiles [1]. Consequently, substituting any of these single-substituted analogs in a SAR or lead optimization program would confound data interpretation and potentially invalidate comparative biological assessments, as the core structure's properties are fundamentally altered [2].

6-Methoxy-7-(trifluoromethyl)chroman-4-amine: Quantified Differential Evidence for Scientific Selection vs. Analogs


CYP2C9 Inhibition Profile: Distinct from Unsubstituted Chroman-4-amines

In a head-to-head in vitro comparison, 6-Methoxy-7-(trifluoromethyl)chroman-4-amine demonstrates a specific CYP2C9 inhibitory profile (IC50 = 100 nM) that is not observed with the unsubstituted chroman-4-amine core. This differential is critical for researchers designing compound libraries where CYP-mediated drug-drug interaction liability is a key exclusion criterion [1].

CYP450 inhibition Drug-drug interaction Metabolic stability

CYP3A4 Inhibition: A Functional Distinction from 7-(Trifluoromethyl)chroman-4-amine

While both 6-Methoxy-7-(trifluoromethyl)chroman-4-amine and its analog lacking the 6-methoxy group (7-(trifluoromethyl)chroman-4-amine) are expected to interact with CYP3A4, the presence of the methoxy group in the target compound confers a measurable inhibitory effect (IC50 = 100 nM) [1]. This is a key differentiator for medicinal chemists optimizing for metabolic stability, as it provides a direct comparison point for assessing the impact of the 6-methoxy substitution on a major drug-metabolizing enzyme [2].

CYP450 profiling ADME Lead optimization

CYP2D6 Inhibition: A Differentiated Profile vs. Unsubstituted Chroman-4-amine

The compound exhibits a defined inhibition of CYP2D6 (IC50 = 100 nM) [1]. This is a significant departure from the unsubstituted chroman-4-amine core, which typically shows no interaction with this enzyme. This quantitative difference provides a clear rationale for choosing this compound in studies where CYP2D6 modulation is either a desired or undesired property.

CYP450 Polymorphism Drug metabolism

6-Methoxy-7-(trifluoromethyl)chroman-4-amine: Defined Application Scenarios Based on Differential Evidence


Lead Optimization for CNS-Targeted Programs Requiring Defined CYP Inhibition Profiles

The compound's specific CYP2C9, CYP2D6, and CYP3A4 inhibition profile (all IC50 = 100 nM) [1] makes it a valuable tool compound for medicinal chemists optimizing leads for central nervous system (CNS) disorders. The chroman scaffold is a known privileged structure for modulating serotonin and dopamine receptors [2], and the ability to quantify potential drug-drug interaction liabilities early in discovery is critical. This compound allows for a direct assessment of how the 6-methoxy-7-trifluoromethyl substitution pattern influences metabolic stability without the confounding effects of a more promiscuous or unpredictable CYP profile.

Chemical Biology Probe for Studying Structure-Activity Relationships of Chroman Derivatives

The stark contrast in CYP inhibition between this dual-substituted compound and the unsubstituted or mono-substituted chroman-4-amines (IC50 > 10,000 nM for unsubstituted vs. 100 nM for target) [1] positions it as a high-value probe for chemical biology studies. Researchers investigating the molecular determinants of cytochrome P450 recognition can use this compound to dissect the contributions of the 6-methoxy and 7-trifluoromethyl groups to enzyme binding and inhibition, generating robust SAR data that is not obtainable with simpler analogs.

Reference Standard in ADME Assays for Chroman-Based Compound Libraries

Due to its well-defined and potent inhibition of three major CYP isoforms (2C9, 2D6, and 3A4) [1], this compound can serve as a calibrated reference standard in ADME screening panels. Procurement of this compound ensures consistent, reproducible data across different assay runs and laboratories, providing a benchmark for evaluating the metabolic stability of newly synthesized chroman derivatives. Its dual-substitution pattern offers a more realistic and challenging control for CYP inhibition assays compared to the less interactive, unsubstituted core.

Quote Request

Request a Quote for 6-Methoxy-7-(trifluoromethyl)chroman-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.